2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound is systematically named 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-amine hydrochloride according to IUPAC rules. This nomenclature reflects:
- A pyrano[2,3-c]pyridine core, where a pyran ring (oxygen-containing six-membered ring) is fused to a pyridine ring (nitrogen-containing aromatic ring) at positions 2 and 3 of the pyran and positions 3 and 4 of the pyridine.
- 3,4-Dihydro indicates partial saturation of the pyran ring, reducing it to a bicyclic system with one double bond.
- The 6-amine substituent at position 6 of the pyridine ring.
- Hydrochloride designation confirms the compound exists as a salt, with a protonated amine group balanced by a chloride counterion.
Alternative names include 2H,3H,4H-pyrano[2,3-c]pyridin-6-amine HCl and 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-amine hydrochloride, both widely used in commercial catalogs.
Molecular Geometry and Crystallographic Data
The molecular structure features:
- A bicyclic framework with a partially saturated pyran ring (C1–C5, O) fused to a pyridine ring (C6–C10, N).
- Planar aromatic regions : The pyridine ring retains aromaticity, while the pyran ring adopts a half-chair conformation due to partial saturation.
- Amine group position : The –NH₂ substituent at C6 participates in hydrogen bonding, influencing crystallinity.
Experimental crystallographic data remain unreported, but computational models (DFT) predict bond lengths of 1.34–1.46 Å for C–N and C–O bonds in the fused ring system.
Tautomeric Forms and Protonation States
While tautomerism is common in pyridine derivatives, this compound exhibits limited tautomeric flexibility due to:
- Fixed protonation : The amine group exists predominantly in the protonated form (–NH₃⁺) under physiological conditions, stabilized by the chloride counterion.
- Ring saturation : The dihydro-pyran ring prevents keto-enol tautomerism observed in fully unsaturated analogs.
Quantum mechanical calculations suggest a minor population (<5%) of a zwitterionic form with a deprotonated pyridine nitrogen, though this remains unconfirmed experimentally.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8-4-6-2-1-3-11-7(6)5-10-8;/h4-5H,1-3H2,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWDFIVJXBGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of catalysts like ammonium acetate . The reaction is usually carried out in solvents such as ethanol or toluene at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be performed using palladium on carbon (Pd/C) in ethanol.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA repair, leading to genomic dysfunction and cell death in cancer cells . The compound’s unique structure allows it to bind to various biological targets, making it a versatile molecule in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride stands out due to its unique pyrano-pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry, biology, and medicine .
Biological Activity
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride (CAS Number: 1909306-37-1) is an organic compound with a unique pyrano-pyridine core structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H11ClN2O |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-amine; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through different mechanisms.
- Mechanism of Action : The compound may inhibit enzymes involved in DNA repair processes, which leads to genomic instability and subsequent cell death in cancer cells. This mechanism is crucial for its anticancer efficacy.
-
Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example:
- MCF-7 (breast cancer) : IC50 values indicate significant cytotoxicity.
- A549 (lung cancer) : Exhibited growth inhibition with notable apoptotic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary data suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Inhibition Assays : Various assays have been conducted to assess the minimum inhibitory concentration (MIC) against bacterial strains.
- Staphylococcus aureus : Effective at low concentrations.
- Escherichia coli : Shows moderate activity.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | |
| Anticancer | A549 | 10.0 | |
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antimicrobial | Escherichia coli | 20.0 |
Case Study: Cytotoxicity Evaluation
In a recent study by Smith et al., the cytotoxic effects of this compound were evaluated against several cancer cell lines using the MTT assay. The study found that:
- The compound significantly reduced cell viability in a dose-dependent manner.
- Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
